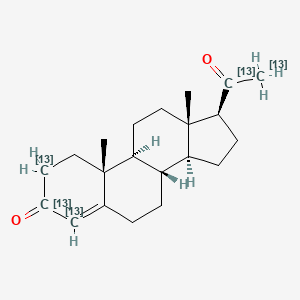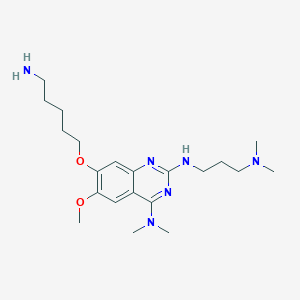
7-((5-Aminopentyl)oxy)-N2-(3-(dimethylamino)propyl)-6-methoxy-N4,N4-dimethylquinazoline-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
E67-2 is a derivative of E67 and is known for its low toxicity and selective inhibition of the KIAA1718 Jumonji domain. It has an IC50 value of 3.4 µM and selectively inhibits histone H3 lysine 9 (H3K9) Jumonji demethylase as well as histone H3 lysine 4 (H3K4) demethylase .
準備方法
The synthesis of E67-2 involves the derivatization of E67. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is prepared through a series of organic reactions that ensure its selective inhibition properties and low toxicity .
化学反応の分析
E67-2 undergoes several types of chemical reactions, including:
Oxidation and Reduction: These reactions are crucial for modifying the functional groups on the compound.
Substitution: Common reagents used in these reactions include various halides and nucleophiles.
Major Products: The primary products formed from these reactions are modified derivatives of E67-2 that retain its inhibitory properties
科学的研究の応用
E67-2 has a wide range of applications in scientific research, particularly in the fields of:
Chemistry: Used as a selective inhibitor in various chemical reactions.
Biology: Plays a role in studying the demethylation of histone proteins, which is crucial for understanding gene expression and regulation.
Medicine: Investigated for its potential in cancer research due to its ability to inhibit specific demethylases involved in cancer progression.
Industry: Utilized in the development of new therapeutic agents and as a tool in epigenetic research .
作用機序
E67-2 exerts its effects by selectively inhibiting the KIAA1718 Jumonji domain. This inhibition prevents the demethylation of histone H3 lysine 9 (H3K9) and histone H3 lysine 4 (H3K4), leading to changes in gene expression. The molecular targets involved include the Jumonji demethylases, which play a role in transcriptional regulation .
類似化合物との比較
E67-2 is unique due to its selective inhibition of the KIAA1718 Jumonji domain and its low toxicity. Similar compounds include:
BIX-01294: Another inhibitor of histone demethylases but with a broader range of targets.
GSK-J1: A selective inhibitor of the JMJD3 and UTX demethylases.
JIB-04: Inhibits multiple Jumonji demethylases but with higher toxicity compared to E67-2 .
E67-2 stands out due to its specificity and reduced cell toxicity, making it a valuable tool in both research and potential therapeutic applications.
特性
分子式 |
C21H36N6O2 |
|---|---|
分子量 |
404.5 g/mol |
IUPAC名 |
7-(5-aminopentoxy)-2-N-[3-(dimethylamino)propyl]-6-methoxy-4-N,4-N-dimethylquinazoline-2,4-diamine |
InChI |
InChI=1S/C21H36N6O2/c1-26(2)12-9-11-23-21-24-17-15-19(29-13-8-6-7-10-22)18(28-5)14-16(17)20(25-21)27(3)4/h14-15H,6-13,22H2,1-5H3,(H,23,24,25) |
InChIキー |
WLFIYSGBVULZIU-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCCNC1=NC2=CC(=C(C=C2C(=N1)N(C)C)OC)OCCCCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


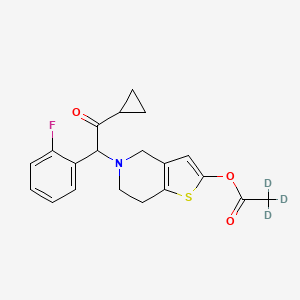

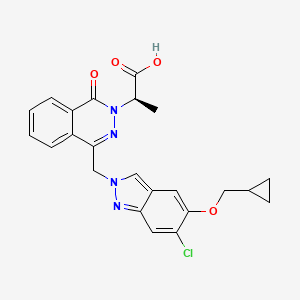
![1-[[7-[[4-(2,2,2-trifluoroethoxy)-3-(trifluoromethyl)phenyl]methoxy]-2H-chromen-3-yl]methyl]piperidine-4-carboxylic acid;hydrochloride](/img/structure/B12427371.png)
![methyl 11-[2-(3-ethylidene-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl)-3-methoxy-3-oxopropyl]-16-methyl-17-oxa-3-aza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),2(10),4,6,8,11,18-heptaene-19-carboxylate](/img/structure/B12427372.png)
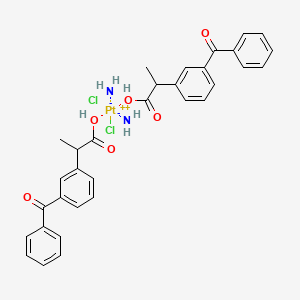
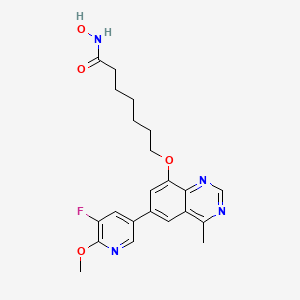
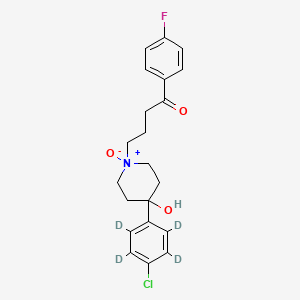
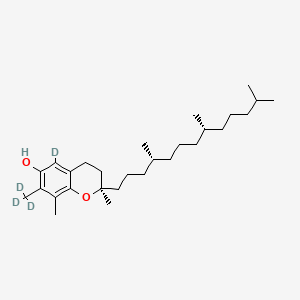
![5-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-methoxy-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12427396.png)
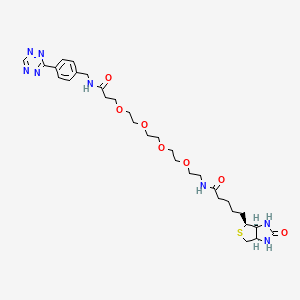

![(9-Hydroxy-14-methyl-5-methylidene-4-oxo-3,11-dioxatetracyclo[7.5.1.02,6.012,15]pentadec-13-en-7-yl) 4-hydroxy-2-methylbut-2-enoate](/img/structure/B12427416.png)
